Benzyltrimethylammonium fluoride

Description

The exact mass of the compound this compound is 169.126677677 g/mol and the complexity rating of the compound is 107. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

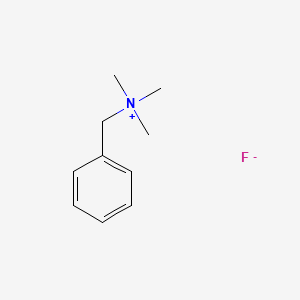

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

benzyl(trimethyl)azanium;fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N.FH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFSZGBHNIHLIAA-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1.[F-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401026954 | |

| Record name | N,N,N-Trimethyl(phenyl)methanaminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

329-97-5 | |

| Record name | Benzyltrimethylammonium fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=329-97-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyltrimethylammonium fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N,N-Trimethyl(phenyl)methanaminium fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401026954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyltrimethylammonium fluoride monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENZYLTRIMETHYLAMMONIUM FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9C8NF6S7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Benzyltrimethylammonium Fluoride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) fluoride (B91410) (BTAF) is a quaternary ammonium (B1175870) salt that serves as a versatile and efficient source of organic-soluble fluoride ions.[1][2][3] It is a white crystalline solid, commercially available as a hydrate (B1144303), and is known for its applications in a range of organic transformations, most notably in the cleavage of silyl (B83357) ether protecting groups and as a nucleophilic fluorinating agent.[2][3][4] This technical guide provides an in-depth overview of the chemical and physical properties of benzyltrimethylammonium fluoride, detailed experimental protocols for its synthesis and key applications, and a summary of its safety and handling considerations.

Chemical and Physical Properties

This compound is a hygroscopic solid that is soluble in water and various organic solvents.[2] It is important to note that BTAF is typically available and used as its hydrate form, as the anhydrous form is not stable.[3]

Physical Properties

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₆FN (Anhydrous) | [2] |

| C₁₀H₁₈FNO (Hydrate) | [1] | |

| Molecular Weight | 169.24 g/mol (Anhydrous) | [2] |

| 187.25 g/mol (Hydrate) | [1] | |

| Appearance | White crystalline solid | [2] |

| Melting Point | 181-183 °C (Hydrate) | [3][5] |

| Boiling Point | Not available | |

| Density | Not available | |

| Solubility | Soluble in water and organic solvents such as ethanol (B145695) and ether. | [2] |

Spectroscopic Data

| Type | Data | Reference |

| ¹H NMR | δ (ppm): 7.55-7.40 (m, 5H, Ar-H), 4.65 (s, 2H, CH₂), 3.10 (s, 9H, N(CH₃)₃) | |

| ¹³C NMR | δ (ppm): 134.1, 131.2, 129.3, 128.8 (Ar-C), 68.9 (CH₂), 52.7 (N(CH₃)₃) | |

| ¹⁹F NMR | δ (ppm): -85.5 (s) |

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process. The first step involves the quaternization of an amine, followed by an anion exchange reaction to introduce the fluoride ion.

Synthesis Workflow

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from Benzyltrimethylammonium Iodide

This protocol describes the synthesis of this compound from the corresponding iodide salt.

Materials:

-

Benzyltrimethylammonium iodide

-

Silver(I) fluoride (AgF)

-

Anhydrous methanol (B129727)

-

Celite

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Rotary evaporator

Procedure:

-

Dissolve benzyltrimethylammonium iodide (1.0 equivalent) in anhydrous methanol (10 mL).

-

In a separate flask, prepare a suspension of silver(I) fluoride (1.1 equivalents) in anhydrous methanol (10 mL).

-

Slowly add the solution of benzyltrimethylammonium iodide to the silver(I) fluoride suspension with stirring.

-

Stir the resulting suspension for 1 hour at room temperature.

-

Filter the reaction mixture through a pad of Celite to remove the silver iodide precipitate.

-

Wash the Celite pad with a small amount of anhydrous methanol.

-

Combine the filtrates and remove the solvent in vacuo using a rotary evaporator.

-

Dry the resulting solid under vacuum to yield this compound.

Yield: Approximately 40%.

Applications in Organic Synthesis

This compound is a valuable reagent in several key organic transformations due to its ability to deliver soluble fluoride ions under mild conditions.

Cleavage of Silyl Ethers

One of the primary applications of BTAF is the deprotection of silyl ethers, which are common protecting groups for alcohols in multi-step organic synthesis.[2][3] The fluoride ion acts as a strong nucleophile towards the silicon atom, leading to the cleavage of the Si-O bond.

Caption: General Workflow for Silyl Ether Cleavage.

Note: This is a general procedure adapted from protocols for similar fluoride reagents like TBAF, as a specific, detailed protocol for BTAF was not found in the literature search.

Materials:

-

Silyl ether substrate

-

This compound hydrate (BTAF)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment

Procedure:

-

Dissolve the silyl ether (1.0 equivalent) in anhydrous THF.

-

Add a solution of this compound hydrate (1.1 - 1.5 equivalents) in THF to the reaction mixture at room temperature.

-

Stir the reaction mixture and monitor its progress by thin-layer chromatography (TLC). Reaction times can vary from minutes to several hours depending on the substrate.

-

Once the reaction is complete, quench the reaction by adding water.

-

Dilute the mixture with dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate the organic layer in vacuo to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired alcohol.

Nucleophilic Fluorination

BTAF serves as an effective nucleophilic fluorinating agent for the synthesis of organic fluorides. The organic cation enhances the solubility of the fluoride ion in organic solvents, facilitating the reaction.

Materials:

-

Alkyl halide or sulfonate substrate

-

This compound (2.0 equivalents)

-

Acetonitrile-d₃ (CD₃CN)

-

Sealed Schlenk flask

Equipment:

-

Schlenk line

-

NMR tube

-

Heating apparatus

Procedure:

-

In a sealed Schlenk flask, dissolve the alkyl halide or sulfonate substrate in acetonitrile-d₃.

-

Add this compound (2.0 equivalents) to the solution.

-

Heat the sealed flask at 85 °C for 24 hours.

-

Monitor the reaction progress by ¹⁹F NMR spectroscopy.

-

Upon completion, the product can be isolated by standard workup and purification techniques.

Catalysis

This compound has also been shown to be an effective catalyst in certain organic reactions.

BTAF can catalyze the one-pot, three-component Hantzsch synthesis of 1,4-dihydropyridines under solvent-free conditions.

Materials:

-

Aldehyde (1 mmol)

-

Ethyl acetoacetate (B1235776) (2 mmol)

-

Ammonium acetate (B1210297) (1.2 mmol)

-

This compound hydrate (10 mol%)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

In a round-bottom flask, combine the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and this compound hydrate (10 mol%).

-

Heat the reaction mixture at 60 °C with stirring for the appropriate time (typically 15-45 minutes).

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Add ethanol and heat to dissolve the product.

-

Allow the solution to cool to room temperature to recrystallize the product.

-

Filter the solid product, wash with cold ethanol, and dry to obtain the pure 1,4-dihydropyridine.

Yields: Generally high, often exceeding 90%.

Safety and Handling

This compound is an irritant and should be handled with care in a well-ventilated fume hood.[5][6]

GHS Hazard Information

-

Hazard Statements:

-

Precautionary Statements:

Personal Protective Equipment (PPE): Safety goggles, chemical-resistant gloves, and a lab coat are mandatory when handling this compound.

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a highly effective and versatile reagent in modern organic synthesis. Its ability to provide a soluble source of fluoride ions under mild conditions makes it particularly valuable for the deprotection of silyl ethers and for nucleophilic fluorination reactions. Furthermore, its catalytic activity in multicomponent reactions highlights its broader utility. This guide provides essential information for researchers and professionals to safely and effectively utilize this compound in their synthetic endeavors.

References

- 1. Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?) | C10H18FNO | CID 16211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C10H16FN | CID 11062816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 5. This compound HYDRATE | 127582-36-9 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis of Benzyltrimethylammonium Fluoride

This guide provides detailed technical information for researchers, scientists, and drug development professionals on the primary methods for synthesizing benzyltrimethylammonium (B79724) fluoride (B91410) (BTMAF), a versatile reagent in organic chemistry.

Introduction

Benzyltrimethylammonium fluoride (BTMAF) is a quaternary ammonium (B1175870) salt that serves as a valuable source of organic-soluble fluoride.[1] It is widely utilized for the cleavage of silyl (B83357) ether protecting groups and as a mild fluorinating agent in the synthesis of complex molecules, including pharmaceuticals and natural products.[1][2] BTMAF is typically available as a hydrate (B1144303), as the anhydrous form is difficult to obtain.[3] This document outlines the core synthetic routes to BTMAF, providing detailed experimental protocols, quantitative data for comparison, and visual representations of the synthetic pathways.

Core Synthesis Methods

There are three primary methods for the synthesis of this compound (BTMAF):

-

Halide Exchange with Potassium Fluoride: This is a common and cost-effective method involving the reaction of a commercially available benzyltrimethylammonium halide (typically chloride or bromide) with potassium fluoride.[1]

-

Halide Exchange with Silver Fluoride: This method utilizes the reaction of benzyltrimethylammonium iodide with silver fluoride. While effective, the use of a silver salt makes it a more expensive route.[4]

-

Anion Exchange Resin: This modern approach involves passing a solution of a benzyltrimethylammonium halide through an anion exchange resin loaded with fluoride ions. This method can produce high-purity BTMAF and allows for the separation of the desired product from the halide byproducts.[1]

A crucial precursor for these methods is a benzyltrimethylammonium halide salt, which is typically synthesized by the quaternization of trimethylamine (B31210) with a benzyl (B1604629) halide.

Precursor Synthesis: Benzyltrimethylammonium Bromide

The synthesis of the benzyltrimethylammonium halide precursor is a straightforward quaternization reaction.

Experimental Protocol

This protocol describes the synthesis of benzyltrimethylammonium bromide from benzyl bromide and trimethylamine.

Materials:

-

Benzyl bromide

-

Trimethylamine solution (33 wt% in ethanol)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O), ice-cold

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying apparatus

Procedure:

-

Dissolve benzyl bromide (1 equivalent) in anhydrous THF (50 mL per gram of benzyl bromide).

-

Add trimethylamine solution (1.5 equivalents, 33 wt% in ethanol) to the stirred solution of benzyl bromide.

-

Stir the resulting mixture at room temperature for 24 hours. A white precipitate of benzyltrimethylammonium bromide will form during the reaction.

-

Cool the suspension to 0 °C.

-

Filter the precipitate and wash it with ice-cold diethyl ether.

-

Dry the collected white solid under vacuum to yield benzyltrimethylammonium bromide.

Quantitative Data:

-

Yield: 98%

This compound Synthesis Methods: A Comparative Overview

The following sections provide detailed protocols and quantitative data for the three primary BTMAF synthesis methods.

Method 1: Halide Exchange with Potassium Fluoride

This method relies on the nucleophilic displacement of the halide ion in a benzyltrimethylammonium salt by fluoride from potassium fluoride.[1]

Experimental Protocol

Materials:

-

Benzyltrimethylammonium chloride

-

Potassium fluoride (KF)

-

Water or a polar aprotic solvent (e.g., acetonitrile)[1]

Equipment:

-

Reaction flask with a stirrer and temperature control

-

Filtration apparatus

-

Crystallization dish or rotary evaporator

Procedure:

-

Dissolve benzyltrimethylammonium chloride in water.

-

Gradually add potassium fluoride (in a 1:1 molar ratio to the benzyltrimethylammonium chloride) to the solution while stirring.[1]

-

Heat the mixture to 50–70°C to enhance the reaction rate.[1]

-

Allow the reaction to proceed until completion.

-

Isolate the this compound by crystallization or by evaporating the water.[1]

Purification:

-

Recrystallization from an ethanol/water mixture (4:1 v/v) can yield needle-like crystals with over 99% purity.[1]

Quantitative Data:

While specific yield percentages are not consistently reported in the literature, optimal yields are achieved with a 1:1 molar ratio of reactants.[1]

Method 2: Halide Exchange with Silver Fluoride

This method involves the precipitation of silver iodide, driving the reaction towards the formation of this compound.

Experimental Protocol

Materials:

-

Benzyltrimethylammonium iodide (1.0 g, 3.6 mmol)

-

Silver fluoride (AgF) (0.50 g, 3.9 mmol, 1.1 equivalents)[4]

-

Anhydrous methanol (B129727) (20 mL)[4]

-

Celite

Equipment:

-

Reaction flask with a magnetic stirrer

-

Filtration apparatus (filter paper and Büchner funnel)

-

Rotary evaporator

-

Vacuum drying apparatus (0.1 kPa, 50 °C)[4]

-

Glove box for storage[4]

Procedure:

-

Dissolve benzyltrimethylammonium iodide in 10 mL of anhydrous methanol.[4]

-

In a separate flask, prepare a suspension of silver fluoride in 10 mL of anhydrous methanol.[4]

-

Slowly add the benzyltrimethylammonium iodide solution to the silver fluoride suspension with stirring.[4]

-

Stir the suspension for 1 hour.[4]

-

Filter the mixture first through Celite and then through filter paper to remove the precipitated silver iodide.[4]

-

Evaporate the solvent from the clear filtrate.[4]

-

Dry the resulting solid under vacuum (0.1 kPa) at 50 °C for 14 days to obtain solid this compound.[4]

-

Store the dry product in a glove box.[4]

Quantitative Data:

-

Yield: 40%[4]

Method 3: Anion Exchange Resin

This technique provides an efficient means of halide exchange without the need for aqueous solvents in the final step, minimizing residual halide impurities.[1]

Experimental Protocol

Materials:

-

Strong anion exchange resin (e.g., Dowex 1X8-100)[1]

-

A solution of benzyltrimethylammonium chloride

Equipment:

-

Chromatography column

Procedure:

-

Prepare the anion exchange resin by loading it with fluoride ions. This is typically done by passing a solution of a fluoride salt (e.g., NaF or KF) through the column, followed by washing with deionized water to remove excess salt.

-

Pass the solution of benzyltrimethylammonium chloride through the fluoride-loaded anion exchange resin column.[1]

-

The chloride ions will be exchanged for fluoride ions on the resin.

-

The eluate will contain this compound.

Quantitative Data:

-

Conversion: >95%[1]

Data Summary

The following table summarizes the quantitative data for the different synthesis methods of this compound and its precursor.

| Synthesis Step | Method | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Precursor Synthesis | Quaternization | Benzyl bromide, Trimethylamine | THF, Ethanol | Room Temp. | 24 | 98 | - | - |

| BTMAF Synthesis | Halide Exchange | Benzyltrimethylammonium chloride, Potassium fluoride | Water/Acetonitrile | 50-70 | - | Optimal | >99 (after recrystallization) | [1] |

| BTMAF Synthesis | Halide Exchange | Benzyltrimethylammonium iodide, Silver fluoride | Anhydrous Methanol | Room Temp. | 1 | 40 | - | [4] |

| BTMAF Synthesis | Anion Exchange Resin | Benzyltrimethylammonium chloride, F⁻-loaded resin | - | - | - | >95 (conversion) | - | [1] |

Mandatory Visualizations

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthesis methods.

Caption: Synthesis of Benzyltrimethylammonium Bromide.

Caption: Comparative overview of BTMAF synthesis routes.

Experimental Workflow: Halide Exchange with Silver Fluoride

Caption: Workflow for BTMAF synthesis via halide exchange with AgF.

References

- 1. Buy this compound hydrate | 127582-36-9 [smolecule.com]

- 2. chembk.com [chembk.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]

Benzyltrimethylammonium Fluoride: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) fluoride (B91410) (BTAF) is a quaternary ammonium (B1175870) salt that has emerged as a versatile and valuable reagent in modern organic synthesis. This guide provides an in-depth overview of its chemical properties, synthesis, and key applications, with a particular focus on its relevance to researchers, scientists, and professionals in the field of drug development. BTAF is primarily recognized for its efficacy as a source of soluble fluoride ions for the cleavage of silyl (B83357) ether protecting groups, as a catalyst in the formation of pharmacologically relevant scaffolds, and as a nucleophilic fluorinating agent. This document outlines detailed experimental protocols for its primary uses and provides visualizations of key reaction mechanisms and workflows.

Chemical and Physical Properties

Benzyltrimethylammonium fluoride is commercially available in both anhydrous and hydrated forms. The hydrated form is more common due to the hygroscopic nature of the fluoride ion.[1] The key identifiers and physical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number (Anhydrous) | 329-97-5 | [1] |

| CAS Number (Hydrate) | 127582-36-9 | [1] |

| Molecular Formula (Anhydrous) | C₁₀H₁₆FN | [2] |

| Molecular Weight (Anhydrous) | 169.24 g/mol | [2] |

| Appearance | Colorless or white crystalline solid | [2] |

| Solubility | Soluble in water and organic solvents such as alcohols and ethers. | [2] |

Synthesis of this compound

The synthesis of this compound is typically a two-step process that begins with the quaternization of trimethylamine (B31210) with a benzyl (B1604629) halide, followed by an ion exchange reaction to introduce the fluoride anion.

Experimental Protocol: Synthesis of this compound Hydrate (B1144303)

This protocol outlines a general laboratory-scale synthesis.

Step 1: Synthesis of Benzyltrimethylammonium Halide (e.g., Bromide)

-

In a round-bottom flask, dissolve benzyl bromide (1 equivalent) in tetrahydrofuran (B95107) (THF).

-

Add a solution of trimethylamine (1.5 equivalents, e.g., as a 33 wt% solution in ethanol) to the stirred solution of benzyl bromide.

-

Stir the reaction mixture at room temperature for 24 hours. A white precipitate of benzyltrimethylammonium bromide will form.

-

Cool the suspension to 0 °C and collect the precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield benzyltrimethylammonium bromide.

Step 2: Anion Exchange to this compound

-

Dissolve the synthesized benzyltrimethylammonium bromide in a suitable solvent such as methanol.

-

Add a source of fluoride ions, such as silver fluoride (AgF) or an ion-exchange resin in the fluoride form. When using AgF, the insoluble silver bromide will precipitate.

-

Stir the mixture for a specified time to ensure complete ion exchange.

-

If using AgF, remove the silver bromide precipitate by filtration. If using an ion-exchange resin, filter to remove the resin.

-

Remove the solvent from the filtrate under reduced pressure to obtain this compound, typically as a hydrate.

dot

Caption: Synthesis of this compound.

Applications in Organic Synthesis and Drug Development

This compound is a versatile reagent with several key applications in organic synthesis, many of which are highly relevant to the development of new pharmaceutical compounds.

Deprotection of Silyl Ethers

The most prominent application of BTAF is the cleavage of silyl ether protecting groups from hydroxyl functionalities.[1] Silyl ethers are widely used in multi-step syntheses of complex molecules, including active pharmaceutical ingredients (APIs), to mask the reactivity of alcohol groups. The fluoride ion's high affinity for silicon drives this deprotection reaction.

Mechanism of Silyl Ether Deprotection

The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate, which then collapses to release the alkoxide and form a stable silyl fluoride byproduct. A subsequent aqueous workup protonates the alkoxide to yield the deprotected alcohol.

dot

Caption: Mechanism of Silyl Ether Deprotection by Fluoride.

Experimental Protocol: Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether

This protocol is a general procedure for the deprotection of a TBDMS-protected alcohol.[3]

Materials:

-

TBDMS-protected alcohol

-

This compound (BTAF) hydrate

-

Anhydrous tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Water

-

Brine

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Dissolve the TBDMS-protected alcohol (1.0 equivalent) in anhydrous THF to a concentration of approximately 0.1 M.

-

Cool the solution to 0 °C in an ice bath.

-

Add BTAF hydrate (1.1-1.5 equivalents) to the stirred solution.

-

Monitor the reaction progress by thin-layer chromatography (TLC). Allow the reaction to warm to room temperature if necessary.

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired alcohol.

Note on Basicity: BTAF is basic and may cause decomposition of base-sensitive substrates.[3] For such cases, buffering the reaction mixture with a weak acid like acetic acid may be beneficial.

Catalyst in the Hantzsch Pyridine (B92270) Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction used to synthesize 1,4-dihydropyridines, a class of compounds with significant pharmacological importance.[4] Many blockbuster drugs, such as nifedipine (B1678770) and amlodipine (B1666008), which are used to treat hypertension and angina, feature a 1,4-dihydropyridine (B1200194) core.[5][6] BTAF hydrate has been shown to be an efficient catalyst for this reaction, often under solvent-free conditions.[4][7]

Hantzsch 1,4-Dihydropyridine Synthesis

The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia (B1221849) or ammonium acetate (B1210297).

dot

Caption: BTAF-Catalyzed Hantzsch 1,4-Dihydropyridine Synthesis.

Experimental Protocol: BTAF-Catalyzed Synthesis of a 1,4-Dihydropyridine

This is a general procedure for the BTAF-catalyzed Hantzsch reaction under solvent-free conditions.[4]

Materials:

-

An aromatic aldehyde (1.0 mmol)

-

Ethyl acetoacetate (B1235776) (2.0 mmol)

-

Ammonium acetate (1.2 mmol)

-

This compound (BTAF) hydrate (0.1 mmol, 10 mol%)

Procedure:

-

In a round-bottom flask, combine the aromatic aldehyde, ethyl acetoacetate, ammonium acetate, and BTAF hydrate.

-

Heat the reaction mixture at a specified temperature (e.g., 80 °C) with stirring for the required time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the 1,4-dihydropyridine.

Nucleophilic Fluorinating Agent

BTAF can also serve as a source of nucleophilic fluoride for the introduction of fluorine atoms into organic molecules.[2] The incorporation of fluorine is a common strategy in drug design to modulate a molecule's physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[8]

Experimental Protocol: Nucleophilic Fluorination of an Alkyl Halide

This protocol is a representative procedure for the nucleophilic fluorination of an activated alkyl halide.[9]

Materials:

-

Alkyl halide (e.g., benzyl bromide) (1.0 equivalent)

-

This compound (BTAF) hydrate (1.5 equivalents)

-

Anhydrous acetonitrile (B52724) (MeCN)

Procedure:

-

In a sealed reaction vessel, dissolve the alkyl halide and BTAF hydrate in anhydrous acetonitrile.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required duration. Monitor the reaction progress by GC-MS or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure (the product may be volatile).

-

Purify the crude product by distillation or column chromatography to obtain the fluorinated product.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions.

| Hazard Statement | Description | GHS Pictogram |

| H315 | Causes skin irritation | Exclamation Mark |

| H319 | Causes serious eye irritation | Exclamation Mark |

| H335 | May cause respiratory irritation | Exclamation Mark |

Precautionary Measures:

-

Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.

-

Respiratory Protection: Use a NIOSH-approved respirator with a particulate filter if dust is generated.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[2]

Conclusion

This compound is a valuable and multifaceted reagent for organic synthesis, with significant applications in areas of interest to drug development professionals. Its efficacy in the mild and efficient deprotection of silyl ethers, its role as a catalyst in the synthesis of pharmacologically important heterocyclic scaffolds like 1,4-dihydropyridines, and its utility as a nucleophilic fluorinating agent make it an important tool in the modern synthetic chemist's arsenal. The detailed protocols and mechanistic insights provided in this guide are intended to facilitate its effective and safe use in research and development settings.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and in silico evaluation of newer 1,4-dihydropyridine based amlodipine bio-isosteres as promising antihypertensive agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Renewable Reagent for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]

An In-depth Guide to the Structure of Benzyltrimethylammonium Fluoride Hydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of benzyltrimethylammonium (B79724) fluoride (B91410) hydrate (B1144303), a quaternary ammonium (B1175870) salt of significant interest in organic synthesis and pharmaceutical development. Due to the limited availability of specific crystallographic data for benzyltrimethylammonium fluoride hydrate, this document leverages detailed structural information from analogous hydrated quaternary ammonium fluorides, particularly tetramethylammonium (B1211777) fluoride tetrahydrate, to infer and describe its key structural features.

Introduction

This compound (BTAF) is a widely utilized reagent in organic chemistry, primarily as a source of soluble fluoride ions for applications such as the deprotection of silyl (B83357) ethers and in fluorination reactions.[1] The compound is hygroscopic and is commercially available as a hydrate.[1] The presence of water molecules is not merely incidental; they play a crucial role in stabilizing the fluoride ion through extensive hydrogen bonding, thereby influencing the compound's reactivity and physical properties. Understanding the structure of the hydrated form is therefore essential for its effective application.

Molecular and Crystal Structure

The structure of this compound hydrate consists of:

-

A Benzyltrimethylammonium Cation ([C₆H₅CH₂N(CH₃)₃]⁺): This organic cation comprises a central nitrogen atom bonded to three methyl groups and a benzyl (B1604629) group.

-

A Fluoride Anion (F⁻): A small, highly electronegative anion.

-

Water Molecules (H₂O): These molecules are integral to the crystal lattice, forming a hydration shell around the fluoride ion.

Computational studies on the hydration of quaternary ammonium cations and their interactions with anions suggest that water molecules preferentially solvate the anion, especially small, hard anions like fluoride.

The Hydrated Fluoride Ion

In the solid state, the fluoride ion is not "naked" but is intricately involved in a hydrogen-bonding network with surrounding water molecules.[3] In the case of tetramethylammonium fluoride tetrahydrate, each fluoride ion is tetrahedrally coordinated to four water molecules.[2][4][5] This arrangement forms a stable [F(H₂O)₄]⁻ cluster. It is highly probable that a similar hydration environment exists for the fluoride ion in this compound hydrate.

Crystal Lattice and Unit Cell

Based on the analysis of tetramethylammonium fluoride tetrahydrate, the crystal structure is a complex three-dimensional framework of hydrogen-bonded fluoride ions and water molecules.[2][4] The larger organic cations, in this case, benzyltrimethylammonium, occupy the voids or channels within this inorganic framework.[2][4]

The specific crystal system and unit cell parameters for this compound hydrate have not been experimentally determined. However, for tetramethylammonium fluoride tetrahydrate, the structure is tetragonal.[2][4][5]

Quantitative Structural Data (by Analogy with Tetramethylammonium Fluoride Tetrahydrate)

The following tables summarize the crystallographic and key geometric data for tetramethylammonium fluoride tetrahydrate, which serves as a representative model for the hydrated structure of this compound.

Table 1: Crystallographic Data for Tetramethylammonium Fluoride Tetrahydrate

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | I4₁/a |

| a | 10.853 Å |

| c | 8.065 Å |

| Temperature | -26 °C |

Data sourced from McLean & Jeffrey (1967).[4]

Table 2: Selected Interatomic Distances and Angles for Tetramethylammonium Fluoride Tetrahydrate

| Bond/Interaction | Distance/Angle |

| F⁻···O (Hydrogen Bond) | 2.630 Å |

| O···O (Hydrogen Bond) | 2.732 Å |

| N⁺···F⁻ (Closest Contact) | 4.03 Å |

| H-O-H Angle | 108.5° |

Data sourced from McLean & Jeffrey (1967) and a 2022 review on Tetramethylammonium Fluoride.[3][4]

Experimental Protocols: Structure Determination by Single-Crystal X-ray Diffraction

The determination of the crystal structure of a hydrated salt like this compound would typically follow the protocol of single-crystal X-ray diffraction. A general methodology is outlined below.

Crystal Growth

-

Preparation of a Saturated Solution: A saturated solution of this compound is prepared in an appropriate solvent, likely a mixture of water and an organic solvent to ensure slow crystallization.

-

Slow Evaporation/Cooling: The saturated solution is allowed to slowly evaporate at a constant temperature, or is slowly cooled. This promotes the formation of single, well-defined crystals. For hygroscopic materials, this is often done in a controlled environment, such as a desiccator.

Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head. Due to the hydrated nature of the salt, the crystal may be coated in an inert oil to prevent water loss during handling.

-

X-ray Diffraction: The crystal is placed in an X-ray diffractometer. It is cooled to a low temperature (e.g., -26°C as in the case of tetramethylammonium fluoride tetrahydrate) to minimize thermal vibrations of the atoms.[2][4] A beam of monochromatic X-rays is directed at the crystal.

-

Diffraction Pattern: The crystal diffracts the X-rays onto a detector, producing a pattern of reflections. The crystal is rotated to collect a complete dataset of reflections from all possible orientations.

Structure Solution and Refinement

-

Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.

-

Structure Solution: The intensities of the reflections are used to determine the arrangement of atoms within the unit cell. This is typically achieved using direct methods or Patterson synthesis.

-

Structure Refinement: The initial atomic model is refined using least-squares methods to achieve the best fit between the observed and calculated diffraction patterns. This process yields the final atomic coordinates, bond lengths, and bond angles.

Visualizations

Molecular Structure and Hydration Shell

The following diagram illustrates the proposed interaction between the benzyltrimethylammonium cation, the fluoride anion, and the surrounding water molecules, forming a hydrated complex.

Caption: Proposed hydration of the fluoride anion and its proximity to the cation.

Experimental Workflow for Structure Determination

The logical flow of determining the crystal structure is depicted in the following workflow diagram.

Caption: Workflow for single-crystal X-ray diffraction analysis.

Conclusion

The structure of this compound hydrate is characterized by a complex interplay of ionic and hydrogen-bonding interactions. While specific crystallographic data for this compound remains to be published, a detailed analysis of analogous hydrated quaternary ammonium fluorides provides a strong foundation for understanding its structural features. The fluoride ion is stabilized by a hydration shell of water molecules, forming a robust hydrogen-bonded network. The benzyltrimethylammonium cations are situated within the voids of this framework. A definitive elucidation of the precise crystal structure awaits experimental determination through single-crystal X-ray diffraction. This guide provides a comprehensive overview based on the current available scientific knowledge, intended to aid researchers in the effective use of this important chemical reagent.

References

Benzyltrimethylammonium fluoride solubility in organic solvents

An In-depth Technical Guide on the Solubility of Benzyltrimethylammonium (B79724) Fluoride (B91410) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium fluoride (BTMAF) is a quaternary ammonium (B1175870) salt that serves as a versatile reagent in organic synthesis. Its utility is often dictated by its solubility in various organic solvents. This technical guide provides a comprehensive overview of the solubility characteristics of BTMAF, detailed experimental protocols for its quantitative determination, and logical workflows to assist researchers in its application. While extensive quantitative solubility data is not widely published, this document compiles qualitative information and provides the methodology to generate precise data.

BTMAF is recognized for its role as an effective, organic-soluble source of fluoride ions, making it particularly useful for applications such as the cleavage of silyl (B83357) ether protecting groups.[1][2] Unlike inorganic fluoride sources, its solubility in organic media allows for homogeneous reaction conditions, simplifying experimental setups and workup procedures.[1][2] It is commercially available, typically as a hydrate (B1144303), which is a white to off-white crystalline solid.[3][4] The compound is known to be hygroscopic, readily absorbing moisture from the atmosphere.[3]

Solubility Profile

This compound's structure, which includes a charged quaternary ammonium core and a benzyl (B1604629) group, leads to a distinct solubility profile. It is generally characterized by good solubility in polar organic solvents.

Qualitative Solubility Overview:

Based on available literature and the general principles of solubility for quaternary ammonium salts, the following qualitative solubility profile is expected:

-

High Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and polar aprotic solvents (e.g., dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF)).[3] The polarity of these solvents enables effective solvation of the benzyltrimethylammonium cation and the fluoride anion.

-

Moderate Solubility: Solvents with intermediate polarity, such as acetonitrile.[2]

-

Low to Insoluble: Nonpolar solvents (e.g., hexane, diethyl ether).[3]

Quantitative Solubility Data:

Precise quantitative solubility data for this compound in a range of organic solvents is not extensively reported in publicly available literature. To facilitate research and process development, the following table is provided as a template for organizing experimentally determined solubility data.

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

|---|---|---|---|---|

| Methanol | ||||

| Ethanol | ||||

| Isopropanol | ||||

| Acetonitrile | ||||

| Tetrahydrofuran (THF) | ||||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) | ||||

| Dichloromethane | ||||

| Acetone |

| Toluene | | | | |

Experimental Protocols for Solubility Determination

The equilibrium shake-flask method is a widely accepted and reliable technique for determining the solubility of a solid in a liquid. This protocol provides a detailed procedure for quantifying the solubility of this compound in various organic solvents.

Materials and Equipment

-

This compound (analytical grade, dried to a constant weight if anhydrous form is required)

-

Organic solvents of interest (HPLC grade or equivalent)

-

Sealed glass vials or flasks

-

Thermostatically controlled shaker or magnetic stirrer with a hotplate

-

Analytical balance (± 0.1 mg)

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

Apparatus for gravimetric analysis (vacuum oven, desiccator) or a calibrated analytical instrument (e.g., HPLC, UV-Vis spectrophotometer).

Protocol: Equilibrium Shake-Flask Method

-

Preparation of a Saturated Solution:

-

Add an excess amount of solid this compound to a pre-weighed, sealable vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.

-

Record the exact mass of the BTMAF added.

-

Add a known volume or mass of the desired organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the sealed vial in a thermostatically controlled shaker or on a magnetic stirrer.

-

Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and temperature and should be determined experimentally.

-

-

Phase Separation:

-

Once equilibrium is achieved, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles that could lead to an overestimation of the solubility.

-

-

Quantification of Solute:

-

Gravimetric Method:

-

Accurately weigh the vial containing the filtered aliquot to determine the mass of the solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature that will not cause decomposition of the BTMAF).

-

Once the solvent is completely removed and a constant weight is achieved, re-weigh the vial containing the dry residue.

-

The mass of the dissolved BTMAF is the difference between the final and initial weights of the vial.

-

-

Chromatographic or Spectroscopic Method:

-

Dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of a pre-calibrated analytical instrument (e.g., HPLC with a UV or evaporative light scattering detector, or a UV-Vis spectrophotometer).

-

Determine the concentration of the diluted sample against a standard curve prepared with known concentrations of this compound.

-

-

Calculation of Solubility

-

From Gravimetric Analysis:

-

Solubility ( g/100 mL) = (mass of residue / volume of aliquot) * 100

-

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) * 100

-

-

From Instrumental Analysis:

-

Calculate the concentration of the original saturated solution, accounting for any dilutions made.

-

Convert the concentration to the desired units (e.g., g/100 mL, mol/L).

-

Visualized Experimental Workflows

The following diagrams illustrate the key experimental workflows for determining the solubility of this compound.

Caption: Workflow for Solubility Determination of BTMAF.

Caption: Decision Flowchart for BTMAF Solubility Analysis.

References

An In-depth Technical Guide on the Core Mechanism of Action of Benzyltrimethylammonium Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) fluoride (B91410) (BTMAF) is a quaternary ammonium (B1175870) salt that has emerged as a versatile and effective reagent in modern organic synthesis. Its unique properties as a soluble fluoride source and a phase-transfer catalyst have led to its application in a variety of chemical transformations, including desilylation, fluorination, and carbon-carbon bond-forming reactions. This technical guide provides a comprehensive overview of the core mechanisms of action of BTMAF, supported by quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate a deeper understanding and practical application of this reagent.

BTMAF is commercially available, typically as a hydrate (B1144303), and is valued for its ability to deliver "naked" fluoride ions in organic solvents, enhancing their nucleophilicity and reactivity.[1][2] This characteristic is central to its efficacy in reactions involving the cleavage of silicon-oxygen bonds and the introduction of fluorine atoms into organic molecules.

Core Mechanisms of Action

The utility of Benzyltrimethylammonium fluoride stems from two primary mechanistic roles: as a potent fluoride ion source and as a phase-transfer catalyst.

Fluoride Ion Source for Nucleophilic Reactions

The fluoride ion (F⁻) is a small and highly electronegative species, which in an anhydrous organic solvent, becomes a powerful nucleophile and base. BTMAF serves as an excellent source of these highly reactive "naked" fluoride ions.[1]

2.1.1. Desilylation of Silyl (B83357) Ethers

The protection of hydroxyl groups as silyl ethers is a common strategy in multi-step organic synthesis. The removal of these protecting groups is a critical step, and BTMAF is an effective reagent for this transformation. The high affinity of the fluoride ion for silicon is the driving force for this reaction, leading to the formation of a strong Si-F bond and the liberation of the alcohol.[2]

The general mechanism for the desilylation of a tert-butyldimethylsilyl (TBDMS) ether is illustrated below:

2.1.2. Nucleophilic Fluorination

BTMAF is also utilized as a nucleophilic fluorinating agent to introduce fluorine into organic molecules. The "naked" fluoride ion delivered by BTMAF can displace leaving groups such as halides or sulfonates in an SN2 reaction. This is a direct and efficient method for the synthesis of alkyl and aryl fluorides.

Phase-Transfer Catalysis

In many organic reactions, the reactants are present in two immiscible phases, typically an aqueous phase containing an inorganic nucleophile and an organic phase containing the organic substrate. The reaction rate under these conditions is often very slow due to the low concentration of the nucleophile in the organic phase. Phase-transfer catalysts (PTCs) are used to overcome this problem by transporting the nucleophile from the aqueous to the organic phase.

This compound, being a quaternary ammonium salt, is an effective phase-transfer catalyst. The lipophilic benzyl (B1604629) and methyl groups on the cation allow it to be soluble in the organic phase, while the positive charge facilitates the extraction of the fluoride anion (or other anions) from the aqueous phase into the organic phase.

The catalytic cycle for a phase-transfer catalyzed nucleophilic substitution is depicted below:

Data Presentation

The following tables summarize quantitative data for reactions where this compound has been effectively utilized.

Hantzsch 1,4-Dihydropyridine Synthesis

This compound hydrate has been reported as an efficient catalyst for the one-pot synthesis of Hantzsch 1,4-dihydropyridines under solvent-free conditions.[1] The data presented here is representative of the high yields achievable with this catalyst.

| Entry | Aldehyde | Product | Time (min) | Yield (%) |

| 1 | Benzaldehyde | 4a | 15 | 95 |

| 2 | 4-Chlorobenzaldehyde | 4b | 20 | 92 |

| 3 | 4-Methylbenzaldehyde | 4c | 15 | 94 |

| 4 | 4-Methoxybenzaldehyde | 4d | 25 | 90 |

| 5 | 3-Nitrobenzaldehyde | 4e | 30 | 88 |

| 6 | 2-Thiophenecarboxaldehyde | 4f | 20 | 91 |

Table 1: Representative yields for the BTMAF catalyzed Hantzsch synthesis of 1,4-dihydropyridines.

Comparative Desilylation of TBDMS Ethers

| Silyl Ether | Abbreviation | Relative Rate of Cleavage |

| Trimethylsilyl | TMS | Very Fast |

| Triethylsilyl | TES | Fast |

| tert-Butyldimethylsilyl | TBDMS | Moderate |

| tert-Butyldiphenylsilyl | TBDPS | Slow |

| Triisopropylsilyl | TIPS | Very Slow |

Table 2: Qualitative comparison of cleavage rates for various silyl ethers.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound.

General Procedure for the BTMAF-Catalyzed Hantzsch Synthesis of 1,4-Dihydropyridines

This protocol is based on the work demonstrating the use of BTMAF hydrate as a catalyst.[1]

Materials:

-

Aldehyde (1 mmol)

-

Ethyl acetoacetate (B1235776) (2 mmol)

-

Ammonium acetate (B1210297) (1.2 mmol)

-

This compound hydrate (10 mol%)

Procedure:

-

A mixture of the aldehyde (1 mmol), ethyl acetoacetate (2 mmol), ammonium acetate (1.2 mmol), and this compound hydrate (0.1 mmol) is taken in a round-bottom flask.

-

The reaction mixture is stirred at 80 °C under solvent-free conditions.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and washed with water.

-

The solid product is collected by filtration and recrystallized from ethanol (B145695) to afford the pure 1,4-dihydropyridine.

General Procedure for the Desilylation of a tert-Butyldimethylsilyl (TBDMS) Ether

This is a general protocol for the cleavage of a TBDMS ether using BTMAF.

Materials:

-

TBDMS-protected alcohol (1 mmol)

-

This compound hydrate (1.2 mmol)

-

Anhydrous tetrahydrofuran (B95107) (THF) (5 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of the TBDMS-protected alcohol (1 mmol) in anhydrous THF (5 mL) is added this compound hydrate (1.2 mmol).

-

The reaction mixture is stirred at room temperature and monitored by TLC.

-

Once the starting material is consumed, the reaction is quenched by the addition of saturated aqueous ammonium chloride solution.

-

The mixture is extracted with ethyl acetate (3 x 10 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel.

Conclusion

This compound is a highly effective and versatile reagent in organic synthesis. Its ability to act as both a potent source of nucleophilic fluoride and a phase-transfer catalyst makes it a valuable tool for a range of chemical transformations. This guide has provided an in-depth overview of its core mechanisms of action, supported by representative data and detailed experimental protocols. By understanding these fundamental principles, researchers, scientists, and drug development professionals can better leverage the capabilities of BTMAF to achieve their synthetic goals. Further research into the specific kinetics and comparative performance of BTMAF will undoubtedly continue to expand its applications in the field of chemistry.

References

Physical properties of benzyltrimethylammonium fluoride

An In-depth Technical Guide to the Physical Properties of Benzyltrimethylammonium (B79724) Fluoride (B91410)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of benzyltrimethylammonium fluoride. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize or are considering this reagent in their work. The guide includes a detailed summary of its physical characteristics, experimental protocols for its synthesis, and key safety and handling information.

Core Physical and Chemical Properties

This compound is a quaternary ammonium (B1175870) salt that serves as a soluble source of fluoride ions in organic solvents.[1] It is most commonly available and used in its hydrate (B1144303) form due to its hygroscopic nature.[1][2][3] The anhydrous form is not practically obtainable as attempts to remove the water of hydration typically lead to decomposition.[1] Its primary application in organic synthesis is the cleavage of silyl (B83357) ether protecting groups.[1][2]

The physical and chemical properties of this compound and its hydrate are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₆FN (Anhydrous) C₁₀H₁₈FNO (Hydrate) | [2][4][5] |

| Molecular Weight | 169.24 g/mol (Anhydrous) 187.25 g/mol (Hydrate) | [2][5][6] |

| Appearance | Colorless or white crystalline solid. | [4] |

| Melting Point | 181-183 °C (for the hydrate). | [1][7] |

| Boiling Point | Not applicable; decomposes upon heating. | [8] |

| Solubility | Soluble in water and organic solvents such as alcohols and ethers. | [4] |

| Stability | Stable under dry and dark conditions. It is hygroscopic. | [2][4] |

Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

¹H NMR: In DMSO-d₆, characteristic peaks appear at approximately 3.02 ppm (singlet, 9H, N(CH₃)₃) and 4.54 ppm (singlet, 2H, CH₂).[9]

-

¹³C NMR: Data for the hydrate is available and can be used for structural confirmation.[10][11]

-

¹⁹F NMR: As a source of fluoride ions, ¹⁹F NMR is a key technique for studying its reactions. The chemical shift is highly sensitive to the local chemical environment.[12]

Experimental Protocols

Synthesis of this compound Hydrate

The most common method for synthesizing this compound hydrate is through a halide exchange reaction.[2]

Reaction: C₆H₅CH₂N(CH₃)₃Cl + KF → C₆H₅CH₂N(CH₃)₃F + KCl

Materials:

-

Benzyltrimethylammonium chloride

-

Potassium fluoride (or another fluoride source like NaF or AgF)[2][9]

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve benzyltrimethylammonium chloride in deionized water.

-

Gradually add a stoichiometric equivalent of potassium fluoride to the solution while stirring continuously.

-

Heat the reaction mixture to between 50-70 °C to increase the reaction rate, with careful temperature monitoring to prevent decomposition.[2]

-

After the reaction is complete, the product can be isolated.

-

Purification (Recrystallization): The crude product can be purified by recrystallization from an ethanol/water mixture (e.g., 4:1 v/v) to yield needle-like crystals of high purity.[2]

-

Purification (Ion Exchange): To remove chloride impurities, the product can be passed through a strong anion exchange resin.[2]

-

The final product, this compound hydrate, should be stored in a dry environment due to its hygroscopic nature.

Caption: Workflow for the synthesis of this compound hydrate.

Application Protocol: Cleavage of Silyl Ethers

This compound is highly effective for the deprotection of silyl ethers, a common protecting group for hydroxyl functionalities.[2]

General Reaction: R-O-SiR'₃ + [C₆H₅CH₂N(CH₃)₃]⁺F⁻ → R-OH + F-SiR'₃ + [C₆H₅CH₂N(CH₃)₃]⁺

Materials:

-

Silyl-protected alcohol

-

This compound hydrate

-

Anhydrous organic solvent (e.g., THF, acetonitrile)

Procedure:

-

Dissolve the silyl-protected alcohol in an appropriate anhydrous organic solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Add this compound hydrate to the solution. The reaction is typically run at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC) or another suitable analytical technique.

-

Upon completion, quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium chloride).

-

Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure.

-

Purify the resulting alcohol product using column chromatography or another appropriate method.

Caption: General workflow for the deprotection of silyl ethers.

Safety and Handling

This compound is a hazardous substance and requires careful handling.[13]

-

Hazard Classification: It is classified as an irritant, causing skin, eye, and respiratory system irritation.[4][5][13]

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[5][13]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[4][13]

-

Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[4][13]

-

Respiratory Protection: Use only in a well-ventilated area or in a chemical fume hood. If dust is generated, a NIOSH-approved respirator is recommended.[4][13][14]

Handling and Storage:

-

Store in a tightly closed container in a dry, well-ventilated place.[4][13]

-

Avoid contact with strong oxidizing agents and acids.[4]

-

Wash hands thoroughly after handling.[13]

Caption: Key safety and handling protocols for this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Buy this compound hydrate | 127582-36-9 [smolecule.com]

- 3. webqc.org [webqc.org]

- 4. chembk.com [chembk.com]

- 5. This compound | C10H16FN | CID 11062816 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Benzenemethanaminium, N,N,N-trimethyl-, fluoride, hydrate (1:1:?) | C10H18FNO | CID 16211989 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound HYDRATE | 127582-36-9 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Quaternary ammonium fluorides and difluorosilicates as nucleophilic fluorination reagents - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01875J [pubs.rsc.org]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. dev.spectrabase.com [dev.spectrabase.com]

- 12. biophysics.org [biophysics.org]

- 13. guidechem.com [guidechem.com]

- 14. chemicalbook.com [chemicalbook.com]

The Advent of Benzyltrimethylammonium Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyltrimethylammonium (B79724) fluoride (B91410) (BTMAF), a quaternary ammonium (B1175870) salt, has emerged as a versatile and effective reagent in modern organic synthesis. Its utility as a soluble fluoride ion source has made it a valuable tool for a range of chemical transformations, most notably in the cleavage of silyl (B83357) ether protecting groups and as a catalyst in multicomponent reactions. This technical guide provides an in-depth overview of the discovery, synthesis, and key applications of BTMAF, with a focus on quantitative data and detailed experimental protocols to support its practical implementation in the laboratory.

Physicochemical Properties

Benzyltrimethylammonium fluoride is commercially available as a hydrate (B1144303). It is a white to off-white crystalline solid that is soluble in water and various organic solvents.[1] This solubility in organic media is a key advantage over inorganic fluoride sources, enabling homogeneous reaction conditions.[2]

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₆FN | [3] |

| Molar Mass | 169.24 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 181-183 °C (hydrate) | [3] |

| Solubility | Soluble in water and organic solvents | [1] |

Synthesis of this compound Hydrate

The preparation of this compound hydrate is typically achieved through an ion exchange reaction from the corresponding benzyltrimethylammonium halide.

General Synthetic Pathway

References

Benzyltrimethylammonium Fluoride: A Deep Dive into its Reactivity for Researchers and Drug Development Professionals

An In-depth Technical Guide

Benzyltrimethylammonium (B79724) fluoride (B91410) (BTMAF) is a quaternary ammonium (B1175870) salt that has garnered significant interest in the scientific community, particularly in the fields of organic synthesis and drug development. Its utility as a soluble and reactive fluoride ion source makes it a valuable reagent for a variety of chemical transformations. This technical guide provides a comprehensive overview of the initial investigations into the reactivity of BTMAF, focusing on its synthesis, core applications, and the mechanisms underpinning its chemical behavior.

Synthesis of Benzyltrimethylammonium Fluoride

The preparation of this compound typically involves a two-step process, starting with the synthesis of its chloride precursor followed by a halide exchange reaction.

Synthesis of Benzyltrimethylammonium Chloride

A common and efficient method for synthesizing benzyltrimethylammonium chloride is through the quaternization of trimethylamine (B31210) with benzyl (B1604629) chloride.

Experimental Protocol: Synthesis of Benzyltrimethylammonium Chloride

-

Materials:

-

Benzyl chloride

-

Trimethylamine (33% solution in ethanol)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, dissolve benzyl chloride (1 equivalent) in anhydrous THF.

-

To the stirred solution, add trimethylamine solution (1.5 equivalents) dropwise at room temperature.

-

Continue stirring the reaction mixture for 24 hours at room temperature.

-

After completion of the reaction (monitored by TLC), remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add diethyl ether to precipitate the product.

-

Collect the white precipitate by filtration, wash with diethyl ether, and dry under vacuum to yield benzyltrimethylammonium chloride.

-

| Reactant | Molar Ratio | Solvent | Reaction Time | Temperature | Yield |

| Benzyl Chloride | 1 | THF/Ethanol | 24 h | Room Temp. | >95% |

Conversion to this compound

The chloride salt is subsequently converted to the fluoride salt via an ion-exchange reaction. This is often achieved by passing a solution of the chloride salt through an anion-exchange resin charged with fluoride ions.

Experimental Protocol: Synthesis of this compound via Ion Exchange

-

Materials:

-

Benzyltrimethylammonium chloride

-

Anion-exchange resin (fluoride form)

-

Deionized water

-

-

Procedure:

-

Prepare a column packed with a strongly basic anion-exchange resin.

-

Wash the resin thoroughly with deionized water.

-

Convert the resin to the fluoride form by passing a solution of a fluoride salt (e.g., potassium fluoride) through the column until the eluent tests negative for the original anion.

-

Wash the resin again with deionized water to remove excess fluoride salt.

-

Dissolve the synthesized benzyltrimethylammonium chloride in deionized water.

-

Pass the benzyltrimethylammonium chloride solution through the fluoride-charged resin column.

-

Collect the eluent containing this compound.

-

The concentration of the resulting solution can be determined by titration.

-

Core Reactivity and Applications

This compound's reactivity is primarily centered around the nucleophilic nature of the fluoride ion. This property is harnessed in two key applications: the cleavage of silyl (B83357) ether protecting groups and as a fluorinating agent.

Deprotection of Silyl Ethers

Silyl ethers are widely used as protecting groups for hydroxyl functionalities in multi-step organic synthesis. BTMAF serves as an efficient reagent for the removal of these protecting groups under mild conditions.

The deprotection mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom of the silyl ether. This forms a transient, pentacoordinate silicon intermediate. The formation of the highly stable silicon-fluoride bond drives the reaction to completion, leading to the cleavage of the silicon-oxygen bond and the liberation of the alcohol.[1][2]

Experimental Protocol: General Procedure for Silyl Ether Deprotection

-

Materials:

-

Silyl-protected alcohol

-

This compound (solution in a suitable solvent, e.g., THF)

-

Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the silyl-protected alcohol in THF.

-

Add a solution of this compound (typically 1.1-1.5 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alcohol by column chromatography.

-

While specific quantitative data for BTMAF is not extensively tabulated in readily available literature, its reactivity is comparable to the more commonly used tetrabutylammonium (B224687) fluoride (TBAF). The following table provides representative data for the deprotection of various silyl ethers using a fluoride source, illustrating typical reaction conditions and outcomes.

| Substrate (Silyl Ether) | Silyl Group | Fluoride Source | Solvent | Time (h) | Yield (%) |

| 1-Octyl-OTBDMS | TBDMS | TBAF | THF | 1 | 95 |

| Cholesterol-OTBDMS | TBDMS | TBAF | THF | 2 | 92 |

| 4-Phenylbenzyl-OTIPS | TIPS | TBAF | THF | 12 | 88 |

| 1-Adamantyl-OTES | TES | TBAF | THF | 0.5 | 98 |

Fluorination Reactions

BTMAF also serves as a nucleophilic fluorinating agent, capable of introducing fluorine atoms into organic molecules, typically by displacing a suitable leaving group. This is a valuable transformation in the synthesis of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly alter a molecule's biological activity.

The mechanism of fluorination with BTMAF generally proceeds via an S(_N)2 pathway, where the fluoride ion acts as the nucleophile and displaces a leaving group (e.g., halide, tosylate, mesylate) from a carbon center.

Experimental Protocol: General Procedure for Nucleophilic Fluorination

-

Materials:

-

Alkyl halide or sulfonate

-

This compound

-

Aprotic solvent (e.g., acetonitrile, DMF)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

Dissolve the alkyl halide or sulfonate in a suitable aprotic solvent.

-

Add this compound (typically in excess) to the reaction mixture.

-

Heat the reaction to an appropriate temperature (e.g., 50-100 °C) and monitor its progress by GC or TLC.

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the resulting alkyl fluoride by distillation or column chromatography.

-

Quantitative data for fluorination reactions using BTMAF is not as prevalent as for silyl ether deprotection. However, its performance is expected to be in a similar range to other quaternary ammonium fluorides. The following table provides illustrative examples of nucleophilic fluorination reactions.

| Substrate | Leaving Group | Fluoride Source | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1-Bromooctane | Br | TBAF | Acetonitrile | 80 | 12 | 75 |

| Benzyl Bromide | Br | CsF | t-Amyl alcohol | 100 | 6 | 85 |

| 1-Iodododecane | I | KF/18-crown-6 | Acetonitrile | 82 | 24 | 90 |

| 2-Octyl Mesylate | OMs | TBAF | THF | 60 | 18 | 60 |

Conclusion